Ethenyl carbonofluoridate
Description
Ethenyl (vinyl) groups are critical in organic synthesis, particularly in constructing heterocycles and bioactive molecules. For instance, methyl and ethyl esters featuring cyano, pyridinyl, and ethenyl moieties (e.g., compounds 6, 8, 9, 12, and 13) are synthesized via thermal or amine-mediated reactions . Similarly, natural products like oxyresveratrol (4-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol) highlight the ethenyl group's role in biologically active compounds .
Properties
CAS No. |
40463-64-7 |
|---|---|
Molecular Formula |
C3H3FO2 |
Molecular Weight |
90.05 g/mol |
IUPAC Name |
ethenyl carbonofluoridate |
InChI |
InChI=1S/C3H3FO2/c1-2-6-3(4)5/h2H,1H2 |
InChI Key |
GRLXVBPHGMHJQW-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl carbonofluoridate can be synthesized through the reaction of ethenyl alcohol with carbonyl fluoride under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the carbonofluoridate group. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of specialized reactors that can maintain the necessary low temperatures and control the reaction environment. The process may also involve the use of continuous flow reactors to ensure a consistent and high-yield production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethenyl carbonofluoridate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl-containing products.
Reduction: Reduction reactions can convert the carbonofluoridate group to a hydroxyl group.
Substitution: The ethenyl group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Ethenyl carbonofluoridate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethenyl carbonofluoridate involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, forming long chains that contribute to the material properties of the compound. The carbonofluoridate group can participate in nucleophilic substitution reactions, where it acts as an electrophile, attracting nucleophiles to form new bonds.
Comparison with Similar Compounds
a) Methyl/Ethyl 2-Cyano-2-(2-pyridinyl)ethenyl Derivatives
- Synthesis: Heating alkyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoates (8, 9) in acetic acid yields pyrrolo[3,2-d]pyrimidines (12, 13) with moderate efficiencies (29–33% yields) .
- Applications : These heterocycles serve as intermediates for pharmaceuticals and agrochemicals due to their nitrogen-rich frameworks .
- Reaction Conditions : Requires boiling acetic acid and primary aliphatic amines for cyclization .
b) 2-[2-(2-Vinylphenyl)ethenyl]furan Derivatives
- Synthesis : Prepared via Wittig reaction, followed by photoirradiation in benzene or petroleum ether under anaerobic conditions to form bicyclo[3.2.1]octadienes (2a , 2b ) .
- Applications : Photoreactive compounds for materials science and optoelectronics .
Natural Ethenyl Derivatives: Oxyresveratrol
- Structure: 4-[2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol, a stilbenoid with a conjugated ethenyl bridge .
- Source : Isolated from Dracaena angustifolia .
- Applications : Used in pharmacological research (antioxidant, anti-inflammatory), food additives, and cosmetics .
Comparative Analysis
Structural Features
| Compound Type | Key Functional Groups | Backbone Structure |
|---|---|---|
| Synthetic Heterocycles | Cyano, pyridinyl, ester | Pyrrolo-pyrimidine |
| Photoactive Furans | Vinylphenyl, furan | Bicyclo[3.2.1]octadiene |
| Oxyresveratrol | Dihydroxyphenyl, ethenyl | Stilbene |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
